SGC Probe Set

WDR5 MLL1 Protein-Protein Interaction Inhibitor

The SGC Probe Set comprises >30 well-characterized, drug-like molecules meeting stringent quality benchmarks (IC50/Kd ≤100nM, ≥30-fold selectivity, cellular target engagement at ≤1µM). Pre-aliquoted (1-2mg) with matched negative controls, this set enables rigorous target deconvolution and reduces irreproducible research, avoiding pitfalls of unvalidated commercial libraries.

Molecular Formula
Molecular Weight
Cat. No. B1164208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC Probe Set
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 1 set / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGC Probe Set: Pre-Validated Epigenetic & Kinase Chemical Probe Library for High-Confidence Target Validation


The SGC Probe Set is a curated collection of over 30 well-characterized, drug-like small molecules developed by the Structural Genomics Consortium (SGC) in partnership with academic and pharmaceutical collaborators [1]. These compounds selectively inhibit or antagonize epigenetic readers, writers, and erasers, as well as kinases and other protein families . Each probe in the set meets rigorous, pre-defined quality benchmarks: in vitro potency with IC50 or Kd ≤ 100 nM, selectivity ≥ 30-fold over related protein family members, and evidence of cellular target engagement at ≤ 1 µM [2]. The set is provided in pre-aliquoted sample sizes (typically 1–2 mg per compound) specifically formatted for preclinical target validation during early-stage drug discovery .

Why Generic WDR5 or Bromodomain Inhibitors Cannot Substitute for SGC-Validated Probes: Procurement Risks of Uncharacterized Tool Compounds


Chemical probes sourced from non-curated commercial libraries frequently lack the rigorous selectivity profiling and cellular target engagement validation mandated by SGC standards, leading to high false-positive rates and irreproducible biological conclusions [1]. A study on the misuse of chemical probes estimated that $28 billion is spent annually on irreproducible biomedical research in the U.S. alone, with reagent selection errors contributing to 36% of this waste [2]. SGC probes undergo expert peer review via the Chemical Probes Portal's Scientific Advisory Board and are supplied with matched negative control compounds, structural analogs that lack target engagement but preserve physicochemical properties—a critical validation feature absent from most generic alternatives [3]. Procurement of unvalidated alternatives risks publishing data derived from compounds with unreported off-target activity, narrow selectivity windows below the 30-fold threshold, or lack of cellular permeability, any of which can invalidate target validation studies and squander research funding.

SGC Probe Set: Head-to-Head Quantitative Selectivity, Potency, and Cellular Activity Comparisons Versus In-Class Alternatives


OICR-9429 vs. WDR5-0103: 10-Fold Higher Affinity and First-in-Class Non-Peptidic Antagonist Differentiation

OICR-9429 demonstrates a binding affinity (Kd) of 24–52 nM for WDR5, representing approximately 10-fold higher affinity than the peptidomimetic comparator WDR5-0103 (Kd = 450 nM) [1][2]. Unlike peptidic or peptidomimetic WDR5 antagonists, OICR-9429 is the first non-peptidic WDR5 antagonist with demonstrated cellular permeability and target engagement [3]. In cellular co-immunoprecipitation assays, OICR-9429 disrupts WDR5-MLL1 and WDR5-RbBP5 complexes with IC50 values of 223 nM and 458 nM, respectively, at concentrations < 1 µM, meeting the stringent SGC cellular activity threshold [4]. OICR-9429 also exhibits >100-fold selectivity over other chromatin reader domains, 22 protein methyltransferases, and a panel of >250 human kinases, GPCRs, and ion channels [5].

WDR5 MLL1 Protein-Protein Interaction Inhibitor Epigenetics

UNC1215 vs. L3MBTL1/L3MBTL4: ≥50-Fold Selectivity Within the MBT Family and Broad Reader Domain Profiling

UNC1215 binds the Kme-reading function of L3MBTL3 with a Kd of 120 nM and IC50 of 40 nM [1]. Critically, UNC1215 demonstrates ≥50-fold selectivity for L3MBTL3 over the closely related human MBT family members L3MBTL1 (IC50 = 2 µM) and L3MBTL4 (IC50 = 11 µM) [2]. In contrast, generic MBT domain inhibitors or pan-reader compounds lack this intra-family selectivity, making it impossible to attribute observed phenotypes specifically to L3MBTL3 function. UNC1215 was further screened against more than 200 additional Kme reader domains and exhibited no significant off-target binding . The probe is supplied with a negative control compound, UNC1079, which shares structural similarity but lacks L3MBTL3 binding activity [3].

L3MBTL3 Methyllysine Reader Domain MBT Family Epigenetics

GSK2801 vs. Pan-BET Bromodomain Inhibitors: BAZ2A/B-Specific Binding with No Detectable BRD4, CREBBP, or PCAF Cross-Reactivity

GSK2801 selectively binds the bromodomains of BAZ2A and BAZ2B with Kd values of 257 nM and 136 nM, respectively, as determined by ITC [1]. In direct comparative profiling, GSK2801 exhibits no detectable interaction with the bromodomains of BRD4(BD1), CREBBP, TRIM24/TIF1α, PB1(BD5), PCAF, or ATAD2 [2]. This contrasts sharply with widely used pan-BET bromodomain inhibitors such as JQ1 or I-BET762, which potently engage BRD2, BRD3, BRD4, and BRDT bromodomains with Kd values in the low nanomolar range [3]. GSK2801 demonstrates cellular activity via FRAP assays monitoring displacement of GFP-BAZ2A from acetylated chromatin, confirming target engagement in a live-cell context [4]. A matched negative control compound, GSK8573, is available for experimental validation [4].

BAZ2A BAZ2B Bromodomain Inhibitor Epigenetics

SGC-GAK-1 vs. Generic Kinase Inhibitors: 1.9 nM Kd with Only RIPK2 Off-Target Detected at 58-Fold Lower Affinity

SGC-GAK-1 binds cyclin-G-associated kinase (GAK) with a Kd of 1.9 nM in DiscoverX competition binding assays [1]. In a comprehensive KINOMEscan selectivity panel at 1 µM, no kinases were observed to bind SGC-GAK-1 within 30-fold of the GAK Kd, except RIPK2, which exhibited weak binding with a Kd of 110 nM—representing a 58-fold selectivity window [2]. This level of kinome-wide selectivity profiling is rarely available for generic kinase inhibitors from commercial sources. SGC-GAK-1 demonstrates cellular target engagement via NanoBRET assays, though users should note partial engagement of RIPK2 at 1 µM (IC50 = 360 nM), and the SGC recommends co-use with selective RIPK2 inhibitors (e.g., HY-19764) as orthogonal controls [3]. A negative control compound, SGC-GAK-1N, is provided with the probe .

GAK Cyclin-G-Associated Kinase Kinase Inhibitor KINOMEscan

SGC707 vs. Other PRMT Inhibitors: Allosteric PRMT3 Inhibition with >100-Fold Selectivity Over 30+ Methyltransferases

SGC707 is an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) with an IC50 of 50 nM and a Kd of 50 nM determined by ITC [1]. It exhibits >100-fold selectivity over a panel of more than 30 other methyltransferases and non-epigenetic targets . In contrast, many commercially available PRMT inhibitors such as AMI-1 or MS023 exhibit pan-PRMT activity across multiple PRMT family members (PRMT1, PRMT4, PRMT6, PRMT8) with less than 10-fold selectivity windows [2]. SGC707 inhibits histone methylation in cells with an IC50 below 1 µM, confirming cellular permeability and target engagement [3]. A matched negative control compound, XY1, is available exclusively from the SGC [3]. SGC707 has been expertly reviewed and recommended by the Chemical Probes Portal's Scientific Advisory Board [4].

PRMT3 Protein Arginine Methyltransferase Allosteric Inhibitor Epigenetics

SGC-AAK1-1 vs. Negative Control SGC-AAK1-1N: 338-Fold Affinity Differential Confirms On-Target Phenotype Attribution

The SGC Probe Set includes matched negative control compounds for each active probe, a critical validation tool absent from most commercial inhibitor collections. For the AAK1 probe SGC-AAK1-1, the negative control SGC-AAK1-1N is a structurally similar analog that differs only in the replacement of a sulfonamide group with a carboxamide [1]. Direct comparative binding data show that SGC-AAK1-1 binds AAK1 with a Kd of 26 nM and BIKE with a Kd of 930 nM (36-fold selectivity) [2]. In stark contrast, SGC-AAK1-1N exhibits Kd values of 8.8 µM for AAK1 and >10 µM for BIKE—representing a 338-fold reduction in AAK1 affinity . This dramatic affinity differential enables researchers to discriminate on-target pharmacological effects from off-target cytotoxicity or compound-specific artifacts by running parallel experiments with the active probe and its negative control [3].

AAK1 Adaptor-Associated Kinase 1 Negative Control Kinase Inhibitor

SGC Probe Set: High-Impact Application Scenarios for Oncology Target Validation, Epigenetic Mechanism Dissection, and Kinase Selectivity Profiling


WDR5-MLL1 Interaction Inhibition in MLL-Rearranged Leukemia Preclinical Models

OICR-9429 from the SGC Probe Set has been validated in preclinical models of MLL-rearranged leukemia, where disruption of the WDR5-MLL1 protein-protein interaction reduces H3K4 trimethylation at oncogenic loci and impairs leukemia cell proliferation [1]. In C/EBPα N-terminal leukemia models, OICR-9429 treatment demonstrated selective cytotoxicity toward p30-expressing cells, confirming target-dependent anti-leukemic activity [2]. Procurement of OICR-9429 with its matched negative control OICR-0547 enables researchers to conduct dose-response experiments that distinguish WDR5-dependent pharmacology from compound-specific cytotoxicity, as the negative control preserves similar physicochemical properties but lacks WDR5-MLL1 disruption activity [3].

BAZ2A/B Bromodomain Function in Nucleolar Chromatin Remodeling Studies

GSK2801 enables specific interrogation of BAZ2A and BAZ2B bromodomain function without the confounding effects of BET family bromodomain inhibition that plague studies using pan-BET inhibitors [1]. In cellular FRAP assays, GSK2801 displaces GFP-BAZ2A from acetylated chromatin, directly demonstrating target engagement in live cells [2]. Researchers investigating the nucleolar remodeling complex (NoRC) and its role in regulating noncoding RNA expression should procure GSK2801 rather than JQ1 or I-BET762 to avoid the pleiotropic transcriptional effects caused by BRD4 inhibition, which would mask BAZ2-specific phenotypes [3].

L3MBTL3 Methyllysine Reader Domain Functional Annotation in Cellular Differentiation

UNC1215 is the only chemical probe with validated ≥50-fold selectivity for L3MBTL3 over the closely related MBT family members L3MBTL1 and L3MBTL4 [1]. In cellular localization studies, UNC1215 treatment phenocopies point mutations that disrupt the Kme-binding function of L3MBTL3, confirming that the observed increase in GFP-L3MBTL3 mobility is due to specific disruption of methyllysine reader function [2]. Researchers studying the role of MBT domain proteins in cellular differentiation and transcriptional repression should procure UNC1215 with its negative control UNC1079 to attribute observed phenotypes specifically to L3MBTL3, avoiding misattribution that would occur with less selective MBT domain inhibitors [3].

Kinase Target Deconvolution and Phenotypic Screening with Built-in Negative Controls

The SGC Probe Set's inclusion of matched negative controls for each active probe represents a critical advantage for kinase target deconvolution and phenotypic screening campaigns [1]. For any SGC kinase probe—including SGC-GAK-1 (GAK, Kd = 1.9 nM), SGC-AAK1-1 (AAK1, Kd = 26 nM), and SGC-CK2-1 (CK2α IC50 = 36 nM)—researchers can run parallel active vs. negative control experiments to filter true on-target effects from compound-specific artifacts [2]. This built-in validation framework reduces false-positive rates in high-throughput phenotypic screens and provides a level of experimental rigor that generic commercial inhibitor libraries cannot match, as evidenced by the 338-fold affinity differential between SGC-AAK1-1 and its negative control SGC-AAK1-1N [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGC Probe Set

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.